molecular formula C15H23BO2 B1393669 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-91-4

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393669
CAS No.: 325142-91-4
M. Wt: 246.15 g/mol
InChI Key: FURREIFIKVSTMH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-isopropylphenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 4-isopropylphenylboronic acid, pinacol ester, interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process involves the oxidative addition of palladium, which donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The compound this compound plays a crucial role in the Suzuki–Miyaura coupling reaction pathway . This reaction pathway is significant in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of complex organic molecules . The compound’s action is crucial in the Suzuki–Miyaura coupling reaction, contributing to the reaction’s success and wide application .

Action Environment

The action of 4-isopropylphenylboronic acid, pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as kinases and phosphatases, influencing their activity by acting as a competitive inhibitor. The compound’s boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins, altering their conformation and function. Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA stability and function .

Cellular Effects

In cellular systems, this compound has been observed to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are dose-dependent and can vary between different animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit or activate enzymes involved in carbohydrate, lipid, and protein metabolism, leading to changes in metabolic flux and metabolite levels. This compound can also affect the activity of cofactors such as NADH and ATP, influencing overall cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can also affect its activity and function, as different cellular environments provide distinct biochemical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Scientific Research Applications

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURREIFIKVSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682199
Record name 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-91-4
Record name 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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